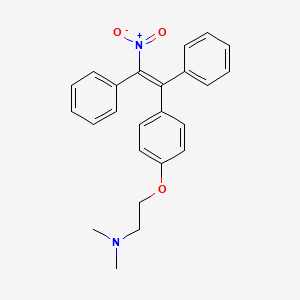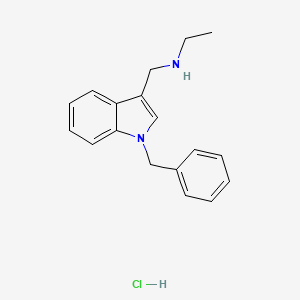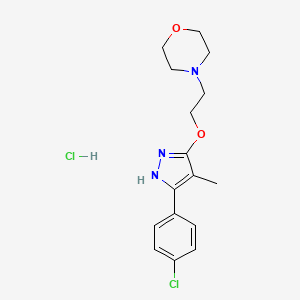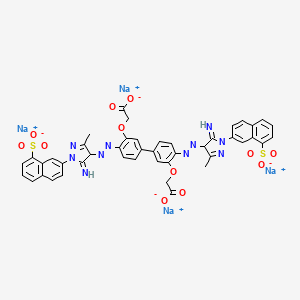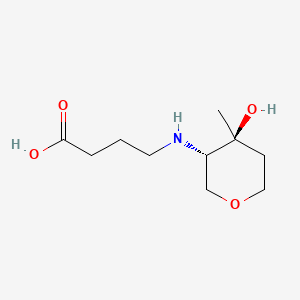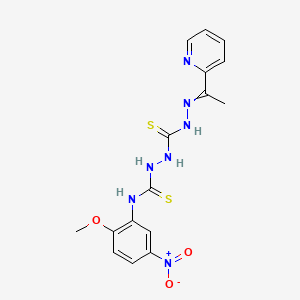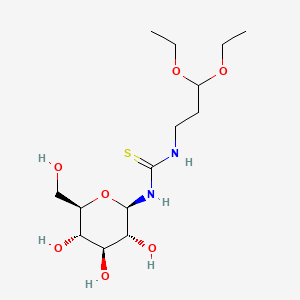
N-(3,3-Diethoxypropyl)-N'-beta-D-glucopyranosylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is a synthetic compound that combines a thiourea group with a glucopyranosyl moiety and a diethoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-D-glucopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The glucopyranosyl moiety may facilitate the compound’s uptake by cells, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- N-(2,2-Dimethoxyethyl)-9H-purin-6-amine
- N-(4,4-Diethoxybutyl)-9H-purin-6-amine
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is unique due to the presence of both a glucopyranosyl moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
91146-96-2 |
|---|---|
Fórmula molecular |
C14H28N2O7S |
Peso molecular |
368.45 g/mol |
Nombre IUPAC |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
TWGYQGIBGAJZKT-KABOQKQYSA-N |
SMILES isomérico |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OCC |
SMILES canónico |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
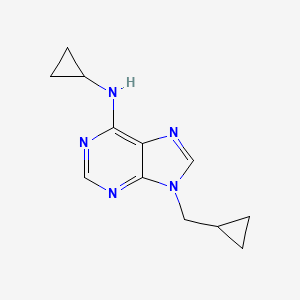
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

